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molecular formula C7H8N2 B058655 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1211540-79-2

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B058655
M. Wt: 120.15 g/mol
InChI Key: JKWQHCSGMTWRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993565B2

Procedure details

1.49 g of Raney nickel at 50% in water are added to a solution of 1.5 g of 4-azaindole in 45 ml of absolute ethanol, in an autoclave under argon. The mixture is hydrogenated under 100 bar of hydrogen at a temperature of 95° C. for 41 h. After a return to ambient temperature, the catalyst is filtered off through Clarcel and the filtrate is concentrated to dryness under reduced pressure. The residue is purified by chromatography on a 70 g 15-40 μm silica cartridge, elution being carried out with pure dichloromethane and then with a 99/1 v/v mixture of dichloromethanemethanol with a flow rate of 80 ml/min, and then on a 30 g 15-40 μm silica cartridge, elution being carried out with pure dichloromethane with a flow rate of 30 ml/min. 0.18 g of 4-azaindoline is thus obtained in the form of a pale yellow solid which melts at 63° C. (Kofler bench).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H][H]>[Ni].O.C(O)C>[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
N1C=CC2=NC=CC=C12
Name
Quantity
1.49 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After a return to ambient temperature, the catalyst is filtered off through Clarcel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a 70 g 15-40 μm silica cartridge, elution
ADDITION
Type
ADDITION
Details
with a 99/1 v/v mixture of dichloromethanemethanol with a flow rate of 80 ml/min
WASH
Type
WASH
Details
on a 30 g 15-40 μm silica cartridge, elution

Outcomes

Product
Name
Type
product
Smiles
N1CCC2=NC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 11.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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